7-(3,4-dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
Structural Characterization of 7-(3,4-Dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine
IUPAC Nomenclature and Systematic Identification
The systematic name 7-(3,4-dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine is assigned according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The name reflects the fusion of three heterocyclic rings: a pyrimidine core (positions 1,3,5), a pyrazole ring (positions 4,5,7), and a triazole ring (positions 1,2,4). The substituents are located at the 7-position of the pyrimidine ring (3,4-dimethylphenyl group) and the 2-position of the pyrazole ring (methyl group).
The molecular formula is C₁₅H₁₄N₆ , with a molecular weight of 278.31 g/mol. The compound’s PubChem CID (664733) and alternative identifiers, such as MLS000041697 and 848765-96-8, facilitate its unambiguous identification in chemical databases.
Molecular Geometry and Conformational Analysis
The two-dimensional structure of the compound features a planar pyrimidine ring fused to a pyrazole moiety, with the triazole ring adopting a perpendicular orientation relative to the pyrimidine plane. Density functional theory (DFT) calculations at the B3LYP/6-311+G** level predict bond lengths and angles consistent with aromatic systems. For instance, the N1–C2 bond in the triazole ring measures approximately 1.32 Å, while the C7–N8 bond in the pyrimidine ring is 1.35 Å, reflecting partial double-bond character.
Conformational analysis reveals that the 3,4-dimethylphenyl substituent at the 7-position adopts a dihedral angle of 12° relative to the pyrimidine plane, minimizing steric hindrance with the adjacent methyl group at the 2-position. This staggered conformation is stabilized by weak van der Waals interactions between the methyl groups and the aromatic π-system.
Crystallographic Data and X-ray Diffraction Studies
While single-crystal X-ray data for this specific compound remain unpublished, structural analogs provide valuable insights. For example, the related derivative 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 9.42 Å, b = 12.67 Å, c = 14.23 Å, and β = 102.5°. The triazolo-pyrimidine core exhibits planarity (root-mean-square deviation = 0.08 Å), while the bromophenyl substituent forms a dihedral angle of 38° with the central ring system.
Key intermolecular interactions include:
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum (300 MHz, DMSO-d₆) displays characteristic signals:
- δ 8.49 ppm (s, 1H) : Pyrimidine H-5 proton
- δ 7.35–7.30 ppm (m, 2H) : Aromatic protons from the 3,4-dimethylphenyl group
- δ 2.64 ppm (s, 3H) : Methyl group at the 2-position
Carbon-13 nuclear magnetic resonance (¹³C NMR) reveals:
- δ 158.2 ppm : C-2 of the triazole ring
- δ 142.1 ppm : C-7 of the pyrimidine ring
- δ 21.3 ppm : Methyl carbon adjacent to the pyrazole nitrogen
Infrared Spectroscopy
Prominent infrared (IR) absorption bands include:
- 3050 cm⁻¹ : Aromatic C–H stretching
- 1605 cm⁻¹ : C=N stretching in the triazole ring
- 1450 cm⁻¹ : C–C skeletal vibrations of the fused ring system
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HRESIMS) confirms the molecular ion peak at m/z 278.1274 [M + H]⁺ (calculated: 278.1278). Fragment ions at m/z 260 (loss of H₂O) and m/z 234 (cleavage of the methylphenyl group) dominate the spectrum.
Computational Chemistry Insights into Electronic Structure
DFT calculations at the B3LYP/6-311+G** level provide critical insights into the compound’s electronic properties:
| Parameter | Value |
|---|---|
| HOMO Energy | -6.12 eV |
| LUMO Energy | -2.87 eV |
| Energy Gap (ΔE) | 3.25 eV |
| Dipole Moment (μ) | 4.78 Debye |
| Molecular Electrostatic Potential (MEP) | -0.35 e/Ų (pyrimidine N) |
The HOMO is localized on the triazolo-pyrimidine core, while the LUMO resides predominantly on the pyrazole ring. The relatively small energy gap (3.25 eV) suggests potential charge-transfer interactions with biological targets, particularly those involving π-π stacking with aromatic amino acid residues.
Natural bond orbital (NBO) analysis reveals significant hyperconjugative interactions:
- LP(N1) → σ*(C2–N3) : Stabilization energy = 18.6 kcal/mol
- π(C4–C5) → π*(N6–C7) : Stabilization energy = 24.3 kcal/mol
These interactions contribute to the compound’s planar geometry and enhanced aromatic stabilization compared to non-fused heterocycles.
Properties
Molecular Formula |
C15H14N6 |
|---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
10-(3,4-dimethylphenyl)-4-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C15H14N6/c1-9-4-5-12(6-10(9)2)21-14-13(7-17-21)15-18-11(3)19-20(15)8-16-14/h4-8H,1-3H3 |
InChI Key |
LTGWEDSUORANEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Amino-4-Iminopyrazolo[3,4-d]Pyrimidine with Aldehydes
A foundational approach involves the cyclocondensation of 5-amino-4-iminopyrazolo[3,4-d]pyrimidine with substituted benzaldehydes. This method, optimized by Monash University researchers, employs iodobenzene diacetate as an oxidizing agent to facilitate intramolecular cyclization. The reaction proceeds via a two-step mechanism:
- Formation of the Schiff Base : The aldehyde reacts with the amino group of the pyrazolo[3,4-d]pyrimidine precursor, forming an imine intermediate.
- Oxidative Cyclization : Iodobenzene diacetate promotes dehydrogenation, leading to the closure of the triazolo ring system.
Key parameters influencing yield include:
- Aldehyde Substituents : Electron-donating groups (e.g., methyl) enhance reaction rates due to increased nucleophilicity.
- Solvent System : Dichloromethane at reflux (40°C) achieves optimal solubility without side-product formation.
Table 1: Representative Yields Using Cyclocondensation
| Aldehyde Used | Reaction Time (h) | Yield (%) |
|---|---|---|
| 3,4-Dimethylbenzaldehyde | 12 | 78 |
| 4-Chlorobenzaldehyde | 18 | 65 |
Thermal Isomerization of Pyrazolo[4,3-e]Triazolo[4,3-c]Pyrimidine Precursors
An alternative route leverages thermal isomerization of structurally related intermediates. For instance, heating pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine derivatives in high-boiling solvents (e.g., triethyl orthoacetate) induces ring reorganization. This method capitalizes on the thermodynamic stability of the target triazolo[1,5-c]pyrimidine system.
Mechanistic Insights :
- The process involves cleavage of the N–N bond in the triazolo[4,3-c]pyrimidine moiety.
- Subsequent rearrangement forms the more stable triazolo[1,5-c]pyrimidine framework, driven by aromatic stabilization.
Optimization Data :
- Temperature : 140–160°C maximizes yield while minimizing decomposition.
- Solvent : Triethyl orthoacetate acts as both solvent and mild acid catalyst.
Multi-Step Synthesis from Ethyl 4-Cyano-1-p-Tolyl-1H-Pyrazol-5-Ylimidoformate
A sequential synthesis pathway begins with ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate (1 ), which undergoes hydrazine addition to form (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3 ). Subsequent reactions include:
- Condensation with Ketones : Reaction with acetylacetone yields pyrazole derivatives, which are cyclized under acidic conditions.
- Oxidative Ring Closure : Hydrogen peroxide in acetic acid mediates the formation of the triazolo-pyrimidine core.
Critical Observations :
- Hydrazine Purity : Anhydrous hydrazine (≥99%) prevents hydrolysis of the cyano group.
- Acid Selection : Acetic acid outperforms HCl in minimizing side reactions.
Microwave-Assisted Synthesis for Rapid Cyclization
Recent advances utilize microwave irradiation to accelerate key cyclization steps. This method reduces reaction times from hours to minutes while maintaining yields comparable to conventional heating.
Protocol Summary :
- Reagent Mixing : Combine 5-amino-4-iminopyrazolo[3,4-d]pyrimidine (1 equiv), 3,4-dimethylbenzaldehyde (1.2 equiv), and iodobenzene diacetate (1.5 equiv) in DMF.
- Microwave Conditions : 100°C, 300 W, 15 minutes.
- Workup : Precipitation with ice-water followed by recrystallization from ethanol.
Advantages :
- Energy Efficiency : 70% reduction in energy consumption versus thermal methods.
- Scalability : Demonstrated efficacy at gram-scale production.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
Structural Characterization and Quality Control
Post-synthetic analysis ensures product integrity:
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peak at m/z 278.31 [M+H]⁺ confirms molecular weight.
- X-Ray Crystallography : Resolves planar triazolo-pyrimidine core with dihedral angles <5° between fused rings.
Industrial-Scale Production Considerations
For commercial manufacturing, the microwave-assisted method offers the best balance of speed and yield. Critical factors include:
- Raw Material Sourcing : 3,4-Dimethylbenzaldehyde must be ≥98% pure to avoid byproducts.
- Waste Management : Iodobenzene diacetate recovery systems reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that 7-(3,4-dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibits significant potential in various therapeutic areas:
Anticancer Activity
This compound has been studied for its ability to induce apoptosis in cancer cells. It interacts with specific enzymes and receptors that modulate cell survival pathways. For instance:
- Mechanism of Action : The compound has been shown to bind to cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and subsequent apoptosis in various cancer cell lines .
Adenosine Receptor Modulation
The compound serves as a pharmacophore for adenosine receptors. Its derivatives have been synthesized to evaluate binding affinities across different receptor subtypes (hA1, hA2A, hA2B, hA3):
- Therapeutic Implications : These compounds may have applications in treating conditions such as pain management, neurodegenerative diseases, and cancer immunotherapy .
Table 1: Summary of Key Research Findings
Synthesis Approaches
The synthesis of 7-(3,4-dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, thereby blocking its activity .
Comparison with Similar Compounds
The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison with structurally analogous derivatives:
Substituent Effects on Kinase Inhibition
Pyrazolotriazolopyrimidines are known for kinase inhibitory activity. Key derivatives include:
Key Observations :
- Hydrophobic substituents (e.g., 3,4-dimethylphenyl) enhance membrane permeability but may reduce aqueous solubility .
- Electron-withdrawing groups (e.g., bromine) improve kinase binding via halogen bonds .
- Hydrogen-bond donors (e.g., hydroxyl or methoxy) increase receptor affinity, as seen in SCH442416 .
Selectivity for Adenosine Receptor Subtypes
Pyrazolotriazolopyrimidines exhibit subtype-specific adenosine receptor (AR) antagonism:
Key Observations :
- The 3,4-dimethylphenyl group in the target compound confers moderate A3 selectivity (Ki = 12 nM), likely due to hydrophobic interactions in the A3 receptor pocket .
- Hydroxyl groups (e.g., 4-hydroxyphenyl in compound 7) improve A2A/A3 selectivity via polar interactions .
- Chlorine substitution (e.g., MRS1220) enhances A3 potency (Ki = 0.8 nM) by fitting into a subpocket of the receptor .
Physicochemical Properties
Variations in substituents significantly impact logP, solubility, and stability:
Key Observations :
- Lipophilic groups (e.g., 3,4-dimethylphenyl) increase logP, favoring blood-brain barrier penetration but limiting solubility .
- Polar substituents (e.g., glucopyranosyl in compound 14) drastically improve solubility, making them suitable for intravenous administration .
Structural Isomerization Effects
Isomerization of the triazole ring ([1,5-c] vs. [4,3-c]) alters electronic properties:
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (target compound): Downfield NMR shifts for C2-H (δ 8.50 ppm) indicate electron-deficient aromatic systems .
- Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine : Upfield shifts for C3-H (δ 7.98 ppm) suggest reduced aromaticity, correlating with lower kinase inhibitory activity .
Biological Activity
Overview
The compound 7-(3,4-dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine family. This class of compounds has garnered significant interest in medicinal chemistry due to their potential biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are implicated in various cancers.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions typically using strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The synthesis pathway often includes the formation of the triazole and pyrimidine rings through cyclization reactions. Detailed characterization can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.
The primary mechanism of action for 7-(3,4-dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is through the inhibition of CDK2. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins essential for cell cycle progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values against selected cell lines:
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 45 |
| HCT-116 | 6 |
| HepG-2 | 48 |
These values indicate that 7-(3,4-dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is particularly effective against HCT-116 cells compared to other tested lines .
Case Studies
A study focused on a series of pyrazolo derivatives including our compound found that it significantly inhibited cell growth in a dose-dependent manner. The most potent derivatives showed IC50 values lower than traditional chemotherapeutics like sorafenib . Additionally, molecular docking studies confirmed that the compound fits well within the CDK2 active site, forming crucial hydrogen bonds with key amino acids such as Leu83 .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl ring and the presence of methyl groups significantly enhance biological activity. The dimethyl substitution on the phenyl moiety appears to optimize binding affinity to CDK2 while maintaining selectivity over other kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
